tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride
Overview
Description
“tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1914155-12-6 . It has a molecular weight of 222.71 and its IUPAC name is "tert-butyl N- [ (E)-4-aminobut-2-enyl]carbamate;hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Natural Product Derivatives
Tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride has been used as an intermediate in the synthesis of natural product derivatives, such as jaspine B, which is isolated from various sponges and exhibits cytotoxic activity against several human carcinoma cell lines. The compound was synthesized from L-Serine through a series of steps including esterification, protection, and reduction reactions, demonstrating its utility in complex organic synthesis (L. Tang et al., 2014).
Study of Isomorphous Crystal Structures
Research has also been conducted on the crystal structures of derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These studies reveal insights into the bifurcated hydrogen and halogen bonds involving the same carbonyl group, showcasing the compound's role in understanding molecular interactions and crystal engineering (P. Baillargeon et al., 2017).
Photocatalysis and Amination Reactions
Furthermore, the compound has been employed in photocatalysis and amination reactions. A notable application is the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the formation of 3-aminochromones under mild conditions. This method underscores the role of tert-butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride in facilitating innovative pathways for constructing complex molecular structures (Zhi-Wei Wang et al., 2022).
Preparation of Biologically Active Compounds
The chemical serves as a key intermediate in the preparation of biologically active compounds, such as omisertinib (AZD9291), through a series of synthetic steps that include acylation, nucleophilic substitution, and reduction. This highlights its significance in the pharmaceutical industry for the development of therapeutic agents (Bingbing Zhao et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKDWOLDLXTIOX-FXRZFVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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